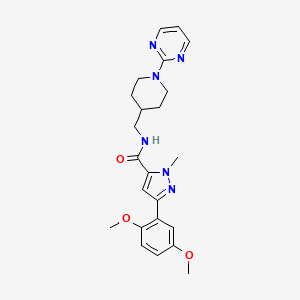

3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide

Description

The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide (hereafter referred to as the "target compound") is a pyrazole-based carboxamide derivative. Its structure features:

- A 1-methylpyrazole core substituted at position 3 with a 2,5-dimethoxyphenyl group.

- A carboxamide at position 5 linked to a piperidin-4-ylmethyl moiety, further substituted with a pyrimidin-2-yl group.

Below, we compare the target compound with structurally and functionally related analogs, focusing on synthesis, bioactivity, and pharmacokinetic properties.

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-2-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O3/c1-28-20(14-19(27-28)18-13-17(31-2)5-6-21(18)32-3)22(30)26-15-16-7-11-29(12-8-16)23-24-9-4-10-25-23/h4-6,9-10,13-14,16H,7-8,11-12,15H2,1-3H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYQOCMQZWOQAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3CCN(CC3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the application of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can yield amine derivatives or reduced pyrazole rings.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound that is notable for its structural features and potential biological activities. It contains a pyrazole ring, a five-membered heterocyclic structure known for its pharmacological significance.

Structural Information

- Molecular Formula C23H28N6O3

- Molecular Weight 436.5

- Smiles COc1ccc(OC)c(-c2cc(C(=O)NCC3CCN(c4ncccn4)CC3)n(C)n2)c1

Potential Applications

This compound has been studied for its potential biological activities, particularly as an enzyme inhibitor, and shows promise in various pharmacological applications. Molecular docking studies have been conducted to understand the binding interactions of the compound with specific enzymes involved in disease processes, revealing high affinity and specificity towards target enzymes, indicating its potential as a therapeutic agent.

- Medicinal Chemistry The presence of the dimethoxyphenyl group and the pyrimidinyl-piperidinyl moiety contributes to its unique properties, making it a subject of interest in medicinal chemistry.

- Pharmacological significance Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. Research suggests they may also hold promise in developing kinase inhibitors for cancer treatment.

- Drug development The presence of methoxy groups on the phenyl ring can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial factors in drug development. Carboxamides are another common functional group in pharmaceuticals, often associated with inhibitory activity towards various enzymes. Piperidines are another prevalent scaffold in medicinal chemistry, found in numerous drugs with diverse mechanisms of action. The presence of a pyrimidine group attached to the piperidine ring in this specific molecule might provide additional avenues for exploring its potential biological activity.

Table of Similar Compounds and Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methylpyrazole | Contains a methyl group on the pyrazole ring | Antimicrobial properties |

| 4-Aminoantipyrine | Amino group substitution on pyrazole | Analgesic and anti-inflammatory effects |

| 5-Arylpyrimidine | Pyrimidine ring with aryl substitution | Anticancer activity |

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents are summarized below:

Key Observations :

Examples :

Target Compound : Likely synthesized by coupling 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid with (1-(pyrimidin-2-yl)piperidin-4-yl)methylamine using EDCI/HOBt .

Compound 10 (): Prepared via EDCI/HOBt coupling of 1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxylic acid with 4-fluorobenzenesulfonamide (yield: 32%) .

CB1 Antagonist (): Synthesized using similar coupling methods, achieving high purity for crystallography .

Challenges :

- Bulky substituents (e.g., piperidine-pyrimidine) may reduce reaction yields due to steric hindrance.

- Methoxy groups require protection/deprotection steps to prevent undesired side reactions.

Insights :

Pharmacokinetic Properties

Predicted properties based on structural features:

Notes:

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features, including a pyrazole ring and various functional groups, suggest diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Molecular Composition

- Molecular Formula : C19H21N5O3

- Molecular Weight : 367.4 g/mol

- Key Functional Groups :

- Pyrazole ring

- Dimethoxyphenyl group

- Pyrimidinyl-piperidinyl moiety

- Carboxamide group

The presence of these functional groups is crucial as they contribute to the compound's biological activity and pharmacokinetic properties.

Pharmacological Properties

Research indicates that compounds containing a pyrazole structure exhibit a range of biological activities, including:

- Antimicrobial Activity : Pyrazoles are known for their effectiveness against various pathogens.

- Anti-inflammatory Effects : They can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Anticancer Properties : Recent studies have highlighted the ability of pyrazole derivatives to inhibit the growth of cancer cells across multiple types, including lung, colorectal, and breast cancers .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various target enzymes. These studies suggest that it exhibits high specificity and affinity towards certain enzymes implicated in cancer and inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methylpyrazole | Methyl group on the pyrazole ring | Antimicrobial properties |

| 4-Aminoantipyrine | Amino group substitution on pyrazole | Analgesic and anti-inflammatory effects |

| 5-Arylpyrimidine | Pyrimidine ring with aryl substitution | Anticancer activity |

The unique combination of functional groups in This compound enhances its biological activity compared to other derivatives.

Anticancer Activity

Recent studies have demonstrated that compounds based on the pyrazole scaffold exhibit significant anticancer effects. For instance, derivatives tested against breast cancer cell lines (MDA-MB-231) showed promising antiproliferative activity, indicating that structural modifications can enhance efficacy against specific cancer types .

Enzyme Inhibition

Inhibitory assays have indicated that this compound can act as an enzyme inhibitor. The carboxamide functional group is often associated with enzyme inhibition, which may play a role in its therapeutic potential against diseases characterized by dysregulated enzyme activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

- Methodological Answer : Synthesis involves multi-step reactions, including condensation, cyclization, and coupling steps. For example, pyrazole ring formation may require hydrazine derivatives under reflux conditions, while the piperidine-pyrimidine moiety might utilize Buchwald-Hartwig amination for nitrogen coupling . To optimize yields, employ statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters like temperature, solvent polarity, and catalyst loading .

Q. Which analytical techniques are most effective for characterizing structural purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C/2D-COSY) to confirm substituent positions on the pyrazole and piperidine rings.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (±5 ppm accuracy).

- X-ray crystallography for absolute configuration determination, as seen in related pyrazole-carboxamide structures .

Q. How do functional groups influence reactivity in downstream modifications?

- Methodological Answer :

- The 2,5-dimethoxyphenyl group is susceptible to demethylation under acidic conditions (e.g., BBr₃ in CH₂Cl₂), enabling hydroxylation for further conjugation.

- The pyrimidine ring can undergo nucleophilic substitution at the C-2 position with amines or thiols .

- The piperidine N-methyl group may limit metabolic stability, suggesting deuterium or fluorination strategies to improve pharmacokinetics .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced target affinity?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electrostatic potentials and identify regions for steric optimization.

- Use molecular docking (e.g., AutoDock Vina) to assess binding modes with biological targets (e.g., kinases or GPCRs).

- Integrate machine learning (e.g., QSAR models) to predict ADMET properties, leveraging datasets from structurally similar triazole-carboxamides .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

- Methodological Answer :

- Conduct metabolic stability assays (e.g., liver microsomes) to identify rapid degradation pathways.

- Use isotope labeling (e.g., ¹⁴C) to track compound distribution in animal models.

- Compare cell permeability (Caco-2 assays) and plasma protein binding (equilibrium dialysis) to explain bioavailability discrepancies .

Q. How can structure-activity relationships (SARs) be systematically explored?

- Methodological Answer :

- Synthesize a focused library with variations at:

- Pyrimidine substituents (e.g., Cl, CF₃) to modulate lipophilicity.

- Piperidine linker length (C2 vs. C3 spacers) to optimize target engagement.

- Evaluate SAR using dose-response curves (IC₅₀/EC₅₀) and kinetic solubility assays .

Q. What experimental and computational tools analyze interactions between the pyrazole core and heterocyclic systems?

- Methodological Answer :

- Single-crystal XRD paired with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking between pyrazole and pyrimidine).

- Molecular dynamics simulations (GROMACS) assess conformational flexibility in aqueous vs. lipid bilayer environments .

Q. How can solubility challenges be addressed without compromising bioactivity?

- Methodological Answer :

- Formulation : Use co-solvents (PEG-400) or nanoemulsions to enhance aqueous solubility.

- Chemical modification : Introduce ionizable groups (e.g., tertiary amines) or prodrug strategies (e.g., phosphate esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.